4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
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Overview
Description
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound features a pyridine ring substituted with an oxan-4-yloxy group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Pyridine-2-carboxylic acid, a related compound, has been used as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid acts as a catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, leading to the regioselective production of pyrazolo[3,4-b]quinolinones .
Biochemical Pathways
The related compound, pyridine-2-carboxylic acid, is involved in the synthesis of pyrazolo[3,4-b]quinolinones .
Preparation Methods
The synthesis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ol in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as dichloromethane or ethanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
2-Pyridinecarboxylic acid: This compound lacks the oxan-4-yloxy group, making it less versatile in certain chemical reactions.
4-(4-Piperidinyl)morpholine dihydrochloride: This compound has a different heterocyclic ring system, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-(oxan-4-yloxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-7-9(1-4-12-10)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOWIZPWTDQPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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